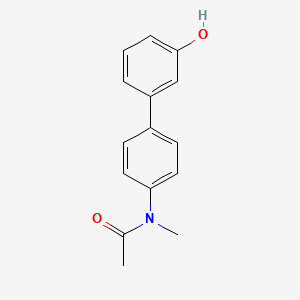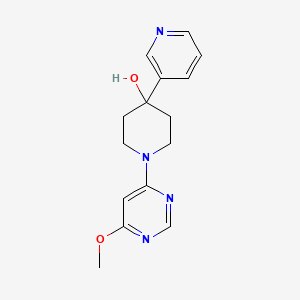![molecular formula C8H20N2O3S B4253853 N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B4253853.png)
N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide
説明
N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide, also known as MMF, is a chemical compound that has been widely used in scientific research. MMF is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme that is involved in the de novo synthesis of guanine nucleotides. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide inhibits IMPDH by binding to its active site and preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This results in a decrease in the production of guanine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has various biochemical and physiological effects. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has been found to suppress T-cell proliferation by inhibiting the de novo synthesis of guanine nucleotides. This results in a decrease in the production of DNA and RNA, which are essential for cell division. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. In addition, N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has been found to have immunosuppressive effects by inhibiting the activation of B-cells and T-cells.
実験室実験の利点と制限
N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has several advantages for lab experiments. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide is a well-established compound, and its synthesis method has been well established. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide is also stable and has a long shelf life, making it easy to store and transport. However, N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has some limitations for lab experiments. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide is a relatively expensive compound, which may limit its use in some research studies. In addition, N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has a narrow therapeutic index, which means that the dose needs to be carefully monitored to avoid toxicity.
将来の方向性
There are several future directions for the use of N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide in scientific research. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has been found to have potential applications in the treatment of various diseases such as autoimmune diseases, organ transplant rejection, and cancer. Further research is needed to explore the full potential of N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide in these areas. In addition, future research could focus on the development of new analogs of N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide with improved properties such as increased potency and decreased toxicity.
Conclusion
In conclusion, N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide is a sulfonamide derivative that has been widely used in scientific research. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has various biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and anti-proliferative effects. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has potential applications in the treatment of various diseases such as autoimmune diseases, organ transplant rejection, and cancer. Further research is needed to explore the full potential of N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide in these areas.
科学的研究の応用
N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has been widely used in scientific research due to its unique properties. N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide has been found to have anti-inflammatory, immunosuppressive, and anti-proliferative effects. These properties make N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide a potential candidate for the treatment of various diseases such as autoimmune diseases, organ transplant rejection, and cancer.
特性
IUPAC Name |
N-[2-(1-methoxypropan-2-ylamino)ethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3S/c1-8(7-13-3)9-5-6-10(2)14(4,11)12/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLELZPOAESBAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253789.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4253797.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B4253804.png)
![{[5-isobutyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4253811.png)
![2-[(4-benzoylpiperazin-1-yl)methyl]-3-methoxyphenol](/img/structure/B4253817.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4253826.png)


![4-methyl-6-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-2-amine](/img/structure/B4253831.png)
![N,2-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridine-3-carboxamide trifluoroacetate](/img/structure/B4253838.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4253841.png)

![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4253854.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(4-morpholinyl)-1-butanamine](/img/structure/B4253859.png)